The Structural and Synthetic Paradigm of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate
The Structural and Synthetic Paradigm of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate
Executive Summary
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS: 22589-72-6) is a highly functionalized hydrazone derivative that serves as a critical intermediate in the synthesis of bioactive heterocycles. By bridging an electron-rich furan ring with a hydrazinecarboxylate moiety, the molecule acts as a privileged pharmacophore and a versatile bidentate/tridentate ligand in coordination chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, crystallographic behavior, and a causality-driven protocol for its synthesis.
Section 1: Chemical Architecture and Physicochemical Profiling
The molecular architecture of this compound consists of a furan heterocycle linked to a hydrazinecarboxylate tail via an ethylidene bridge. The presence of multiple heteroatoms (N and O) endows the molecule with excellent hydrogen-bonding capabilities, which directly influence its solid-state packing and its pharmacokinetic potential (e.g., aqueous solubility) in drug development.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 22589-72-6 |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.179 g/mol [1] |
| Exact Mass | 182.069142 g/mol |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 4 (Carbonyl, Methoxy, Imine, Furan) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | ~63.8 Ų |
Section 2: Mechanistic Synthesis and Causality-Driven Protocol
The synthesis of methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate relies on the condensation of 2-acetylfuran with methyl carbazate. As an application scientist, it is critical to recognize that this is a thermodynamically driven dehydration reaction where solvent choice and pH dictate the reaction trajectory.
Protocol: Acid-Catalyzed Condensation
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Reagent Solubilization: Dissolve 1.0 equivalent of 2-acetylfuran and 1.05 equivalents of methyl carbazate in anhydrous methanol.
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Causality: Methanol acts as a protic solvent that stabilizes the transition state. The slight excess of the nucleophile ensures the complete consumption of the furan derivative, preventing unreacted ketone from contaminating the final crystal lattice.
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Catalytic Activation: Add 0.1 equivalents of glacial acetic acid.
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Causality: The weak acid selectively protonates the carbonyl oxygen of 2-acetylfuran, enhancing its electrophilicity without over-protonating the primary amine of the methyl carbazate (which would render it non-nucleophilic).
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Thermal Dehydration: Reflux the mixture at 65°C for 3 hours.
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Causality: The initial nucleophilic attack forms a tetrahedral hemiaminal intermediate. Heat provides the activation energy necessary to expel the hydroxyl group as water, driving the equilibrium toward the stable C=N double bond (hydrazone formation).
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Self-Validating Isolation: Cool the reaction to 0°C to induce crystallization. Filter and wash with cold ethanol.
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Validation Check: The success of the protocol is self-validated by running an FTIR spectrum of the crude crystals. The complete disappearance of the ketone carbonyl stretch (~1670 cm⁻¹) and the appearance of a sharp imine stretch (~1610 cm⁻¹) alongside TLC confirmation guarantees full conversion.
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Figure 1: Acid-catalyzed condensation workflow forming the target hydrazone.
Section 3: Crystallographic Conformation and Hydrogen Bonding Networks
Understanding the solid-state behavior of this compound is paramount for its formulation in material science and pharmaceuticals. X-ray crystallographic studies reveal a highly ordered, self-assembling molecular network.
Due to steric hindrance between the methyl group of the ethylidene bridge and the bulky hydrazinecarboxylate tail, the molecule is not perfectly planar. The hydrazinecarboxylate group is twisted out of the plane of the furan ring by a dihedral angle of 6.98 (17)°[2].
In the crystal lattice, this slight conformational twist facilitates optimal packing. The molecules link together to form one-dimensional continuous chains running parallel to the crystallographic c-axis[2]. This supramolecular assembly is driven by robust intermolecular N—H···O hydrogen bonds, where the secondary amine acts as the donor and the carbonyl oxygen of the adjacent molecule acts as the acceptor[2].
Figure 2: 1D crystallographic chain formation via intermolecular hydrogen bonding.
Section 4: Applications in Advanced Drug Design
The hydrazone linkage (-NH-N=C-) is a privileged structural motif in medicinal chemistry. Compounds bearing the furan-hydrazone scaffold exhibit profound biological activities, including antimicrobial, antitubercular, and antitumoral properties. The hydrazinecarboxylate tail specifically improves the aqueous solubility of the lipophilic furan ring, optimizing the molecule's pharmacokinetic profile (as reflected by its favorable TPSA of 63.8 Ų). Furthermore, the ability of the nitrogen and oxygen atoms to chelate transition metals makes this compound a prime candidate for the development of novel metallodrugs.
References
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Title: Lv Lu-Ping's research works (Crystallographic Data) Source: ResearchGate URL: [Link]
